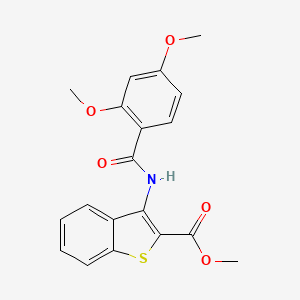

methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate

CAS No.: 477490-23-6

Cat. No.: VC6541655

Molecular Formula: C19H17NO5S

Molecular Weight: 371.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477490-23-6 |

|---|---|

| Molecular Formula | C19H17NO5S |

| Molecular Weight | 371.41 |

| IUPAC Name | methyl 3-[(2,4-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C19H17NO5S/c1-23-11-8-9-12(14(10-11)24-2)18(21)20-16-13-6-4-5-7-15(13)26-17(16)19(22)25-3/h4-10H,1-3H3,(H,20,21) |

| Standard InChI Key | BIYOZOCJMAQZNR-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC)OC |

Introduction

Methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse pharmacological and chemical properties, often serving as intermediates in drug development or as bioactive agents in medicinal chemistry. The specific structure of this compound features a benzothiophene core substituted with a carboxylate group and an amide linkage to a dimethoxybenzene moiety.

Structural Features

The molecular structure of methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate includes the following key components:

-

Benzothiophene Core: A bicyclic system consisting of a benzene ring fused with a thiophene ring.

-

Carboxylate Group: Positioned at the second carbon of the benzothiophene ring, contributing to the compound's polarity and reactivity.

-

Amide Linkage: Connecting the benzothiophene core to the dimethoxybenzene group.

-

Dimethoxybenzene Substituent: A benzene ring with methoxy groups at the 2nd and 4th positions, enhancing electron density and influencing biological activity.

Synthesis Pathway

The synthesis of methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions:

-

Formation of Benzothiophene Core:

-

Starting from thiophene derivatives, cyclization reactions are used to form the benzothiophene skeleton.

-

-

Introduction of Carboxylate Group:

-

Functionalization at the second carbon of the benzothiophene ring introduces the carboxylic acid group, which is later esterified to form the methyl ester.

-

-

Amide Bond Formation:

-

The carboxylic acid derivative reacts with 2,4-dimethoxyaniline under coupling conditions (e.g., using carbodiimides or coupling reagents like EDCI) to form the amide bond.

-

-

Final Purification:

-

The product is purified using recrystallization or chromatographic techniques to ensure high purity.

-

Potential Applications

-

Pharmacological Research:

-

Benzothiophene derivatives have shown promise in therapeutic areas such as anti-inflammatory, anticancer, and antimicrobial research.

-

The dimethoxybenzamido group may enhance interactions with biological targets due to its electron-donating properties.

-

-

Chemical Intermediates:

-

This compound can serve as an intermediate in synthesizing more complex molecules for drug discovery programs.

-

-

Structure-Activity Relationship (SAR) Studies:

-

The compound's functional groups make it suitable for SAR studies to optimize biological activity in related derivatives.

-

Analytical Characterization

The characterization of methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate relies on advanced analytical techniques:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Signals corresponding to aromatic protons (benzothiophene and dimethoxybenzene), methoxy groups (-OCH₃), and amide NH.

-

¹³C NMR: Peaks for carbonyl carbons (amide and ester), aromatic carbons, and methoxy carbons.

Infrared Spectroscopy (IR)

-

Key absorption bands include:

-

Amide C=O stretch (~1650 cm⁻¹)

-

Ester C=O stretch (~1730 cm⁻¹)

-

Aromatic C-H stretches (~3100 cm⁻¹)

-

Mass Spectrometry (MS)

-

Molecular ion peak observed at (M+H)+ confirming molecular weight.

Limitations and Challenges

-

Synthetic Complexity:

-

Multi-step synthesis requires careful optimization to achieve high yields and purity.

-

-

Limited Data on Biological Activity:

-

While structurally promising, detailed pharmacological evaluations are lacking for this specific compound.

-

-

Stability Concerns:

-

Potential degradation under acidic or basic conditions due to ester and amide bonds.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume